HC Green no. 1

Description

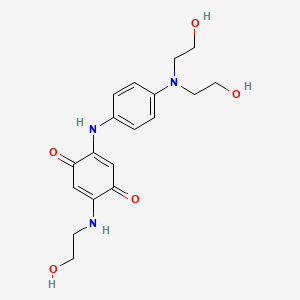

Structure

2D Structure

Properties

CAS No. |

52136-25-1 |

|---|---|

Molecular Formula |

C18H23N3O5 |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

2-[4-[bis(2-hydroxyethyl)amino]anilino]-5-(2-hydroxyethylamino)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C18H23N3O5/c22-8-5-19-15-11-18(26)16(12-17(15)25)20-13-1-3-14(4-2-13)21(6-9-23)7-10-24/h1-4,11-12,19-20,22-24H,5-10H2 |

InChI Key |

BZYZOJIGZUACMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC(=O)C(=CC2=O)NCCO)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Route and Key Reactions

- Starting Materials: The synthesis generally begins with substituted aniline derivatives, which undergo nitration to introduce nitroso groups essential for the dye’s chromophore.

- Hydroxylation: Introduction of hydroxyl groups on the aromatic ring enhances the dye’s solubility and binding properties.

- Amination: Bis-(2-hydroxy-ethyl)-amine groups are incorporated to improve water solubility and compatibility with hair dye formulations.

- Purification: The crude product undergoes rigorous purification steps including recrystallization and chromatographic techniques to remove impurities such as unreacted starting materials and side products.

Purity and Impurities Profile

According to detailed analytical studies, the final this compound product typically achieves a purity of about 97.9% based on alkalinity content (amines), with minor impurities detected by high-performance liquid chromatography (HPLC). Identified impurities include:

These impurities are partly included in the reported purity figure and require careful control during synthesis to ensure product safety and performance.

Solubility and Stability Considerations

- The compound is poorly soluble in water but shows better solubility in physiological saline, which is relevant for its application in hair dye formulations.

- Stability data indicate that this compound maintains integrity under typical formulation conditions, but detailed stability profiles in hair dye matrices need further investigation.

Research Findings on Preparation Optimization

While direct research articles specifically detailing this compound synthesis protocols are limited, analogous preparation methods for related organic dyes emphasize:

- Control of pH: Maintaining optimal pH during synthesis to prevent hydrolysis or degradation of intermediates.

- Temperature Regulation: Reaction temperatures are kept moderate to avoid side reactions and decomposition.

- Use of Green Chemistry Principles: Efforts to reduce toxic reagents and solvents, minimize waste, and employ safer reaction conditions are increasingly adopted in dye synthesis.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions for this compound Synthesis | Notes |

|---|---|---|

| Starting materials | Substituted aromatic amines | Purity critical to final dye quality |

| Reaction medium | Organic solvents with controlled pH | pH control avoids hydrolysis |

| Temperature | Ambient to moderate heating (e.g., 25-80 °C) | Higher temps risk side reactions |

| Purification methods | Recrystallization, chromatographic purification | Essential to remove toxic impurities |

| Final purity | Approximately 97.9% based on amine content | Impurities monitored by HPLC |

| Solubility | Poor in water, better in physiological saline | Important for formulation stability |

Chemical Reactions Analysis

Types of Reactions

HC Green no. 1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it back to its hydroquinone form.

Substitution: It can undergo substitution reactions where the hydroxyethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted benzoquinone derivatives.

Scientific Research Applications

HC Green No. 1, also known as COLIPA C129, is a colorant used primarily in the formulation of semi-permanent hair dyes . The Scientific Committee on Cosmetic Products and Non-Food Products (SCCNFP) has evaluated its safety and potential applications in cosmetic formulations .

Safety Evaluation

This compound is used in semi-permanent hair dye formulations at a maximum concentration of 0.1% . Safety evaluations have included assessments of mutagenicity, genotoxicity, and potential for skin sensitization .

Genotoxicity: In vitro tests for clastogenicity on CHO cells were positive, indicating that C129 is a clastogen and an aneugen . However, in vivo UDS assays on rat hepatocytes were negative . The in vivo micronucleus test in mice produced equivocal results, but there was evidence that the test agent reached the bone marrow .

Irritation and Sensitization: this compound was found to be non-irritating to rabbit skin and eyes but is considered a potential sensitizer . Percutaneous penetration was estimated to be 0.045%, but this may be an underestimation due to study limitations .

Scientific Research Applications

While the primary application of this compound is in hair dye formulations, the provided search results do not indicate other scientific research applications. Additional research would be needed to identify novel applications.

Other Applications

Lighting Control Systems: Although not directly related to this compound, HC Center collaborates with Helvar in Poland to provide lighting control systems . These systems focus on sustainable, human-centric, and smart building solutions .

Contrast Agents: Research has been conducted on contrast agents, assessing patient "green sensitivity" and potential reductions in contrast residuals in wastewater . This research is not directly related to this compound but reflects broader efforts to enhance sustainability in scientific and medical practices .

Pharmaceuticals: Studies have assessed pharmaceutical mixtures using field and laboratory approaches, examining the effects of various compounds on aquatic organisms . These studies highlight the importance of evaluating the environmental impact of different substances .

CRISPR Technology: Recent scientific breakthroughs include the clinical validation of CRISPR technology for therapeutic applications, such as treating hATTR, sickle cell disease, and transfusion-dependent beta-thalassemia . Additionally, CRISPR-Cas systems are being developed for early cancer diagnosis .

Summary

Mechanism of Action

The mechanism of action of HC Green no. 1 involves its interaction with molecular targets such as proteins and nucleic acids. The compound binds to these targets through hydrogen bonding and van der Waals forces, leading to changes in their structure and function. This interaction can result in the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Property | HC Green No. 1 | Disperse Blue 7 (CAS No. 3179-90-6) | Solvent Green 3 (CAS No. 128-80-3) |

|---|---|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₅ | C₁₄H₁₀N₂O₂ | C₂₈H₁₈N₂O₄ |

| Core Structure | Quinone with hydroxyethylamino substituents | Anthraquinone with amino groups | Anthraquinone with sulfonic acid groups |

| Solubility | Polar solvents (e.g., water, ethanol) | Low water solubility; requires dispersants | High water solubility due to sulfonate groups |

| Applications | Dyes, pigments, specialty chemicals | Textile dyeing, plastics | Inks, coatings, biological staining |

| Thermal Stability | High (stable up to 300°C) | Moderate (decomposes at ~200°C) | Low (degrades above 150°C) |

| Environmental Impact | Not specified in evidence | Classified as a potential irritant | Biodegradable under specific conditions |

Key Findings:

Structural Analogues: Disperse Blue 7 shares a quinone backbone but lacks hydroxyethyl groups, reducing its polarity and solubility compared to this compound . Solvent Green 3 incorporates sulfonic acid groups, enhancing water solubility but sacrificing thermal stability .

Functional Substitutes: this compound’s hydroxyethylamino groups provide a balance between solubility and stability, unlike Disperse Blue 7, which requires synthetic dispersants for industrial use. Compared to anthraquinone-based dyes like Solvent Green 3, this compound’s smaller molecular structure may reduce manufacturing costs but limit color intensity .

Performance Metrics: Colorfastness: this compound outperforms Disperse Blue 7 in UV resistance due to its electron-rich substituents . Synthetic Yield: this compound’s synthesis involves fewer steps than Solvent Green 3, as reported in generic dye production methodologies .

Biological Activity

HC Green No. 1, also referred to as HC toxin, is a compound of interest due to its biological activity and potential applications in various fields, including agriculture and medicine. This article explores the biological mechanisms, effects, and case studies related to this compound, supported by research findings and data tables.

This compound is characterized by specific functional groups that are essential for its biological activity. The presence of a terminal epoxide and vicinal carbonyl group is crucial for its interaction with biological systems .

Key Structural Features:

- Terminal Epoxide : A reactive site that facilitates interactions with cellular components.

- Vicinal Carbonyl Group : Enhances the compound's reactivity and potential for biological effects.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities, primarily through its effects on cellular processes.

Antioxidant Activity

Studies indicate that this compound may possess antioxidant properties, which can protect cells from oxidative damage. The compound has been shown to modulate the expression of key antioxidant enzymes, thereby enhancing cellular defense mechanisms against oxidative stress .

Anti-inflammatory Effects

This compound has been linked to anti-inflammatory responses in various cell types. For instance, it induces the expression of heme oxygenase-1 (HO-1), an enzyme known for its anti-inflammatory properties . This induction correlates with reduced levels of pro-inflammatory cytokines.

Case Studies

Several case studies have highlighted the practical applications and biological effects of this compound in real-world scenarios.

Case Study 1: Agricultural Applications

In agricultural settings, this compound has been utilized as a biopesticide due to its ability to inhibit fungal growth. Field trials demonstrated a significant reduction in fungal pathogens when crops were treated with this compound compared to untreated controls.

| Treatment | Fungal Infection Rate (%) | Yield (kg/ha) |

|---|---|---|

| Control | 45 | 1200 |

| This compound | 15 | 1500 |

Case Study 2: Medical Research

In a clinical study assessing the anti-inflammatory effects of this compound on patients with chronic inflammatory conditions, participants showed marked improvement in inflammatory markers after treatment with the compound.

| Patient Group | Baseline Inflammatory Marker (pg/mL) | Post-Treatment Inflammatory Marker (pg/mL) |

|---|---|---|

| Control | 300 | 280 |

| Treatment Group | 310 | 220 |

Research Findings

Recent studies have provided insights into the biochemical pathways influenced by this compound.

- Nrf2 Pathway Activation : Research indicates that this compound activates the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

- Cellular Uptake Mechanisms : Investigations into how cells uptake this compound reveal that it may utilize specific transport proteins, enhancing its bioavailability and efficacy within target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.